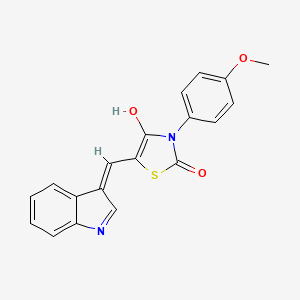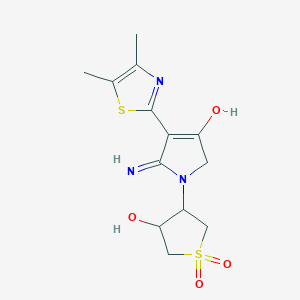![molecular formula C18H24F3NO5 B6079633 N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate, also known as TC-2153, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects on neurological disorders. In
Mecanismo De Acción
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate works by modulating the activity of a protein called RasGAP, which is involved in the regulation of cellular signaling pathways. By inhibiting the activity of RasGAP, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of another protein called Ras, which is important for neuronal growth and survival. This, in turn, can lead to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of Ras, which is important for neuronal growth and survival. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of many neurological disorders. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate is its well-established synthesis method, which allows for easy reproduction in a laboratory setting. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, making it an attractive candidate for further research. However, there are also limitations to the use of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in lab experiments. For example, the effects of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate may vary depending on the specific neurological disorder being studied and the stage of the disease.
Direcciones Futuras
There are several future directions for the research on N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more specific and potent inhibitors of RasGAP. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate and its potential therapeutic effects on neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in humans.
Métodos De Síntesis
The synthesis of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate involves a series of chemical reactions, starting with the reaction between 3-(trifluoromethyl)phenol and 4-chlorobutanal, followed by the reaction between the resulting intermediate and cyclopentylamine. The final step involves the formation of the oxalate salt. The synthesis method of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been well-established and can be easily reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can improve cognitive function and reduce the accumulation of toxic proteins in the brain. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to have potential therapeutic effects on other neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO.C2H2O4/c17-16(18,19)13-6-5-9-15(12-13)21-11-4-3-10-20-14-7-1-2-8-14;3-1(4)2(5)6/h5-6,9,12,14,20H,1-4,7-8,10-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNONZNHUKZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![5-{[(3-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6079622.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![4-[(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6079641.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole](/img/structure/B6079647.png)
